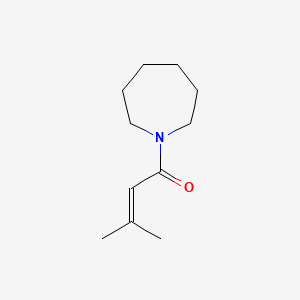
1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method includes multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .
Industrial Production Methods
Industrial production of this compound often utilizes one-pot synthesis procedures. These methods are efficient and cost-effective, allowing for the large-scale production of azepine derivatives. The use of commercially available starting materials and catalyst-free conditions further enhances the practicality of these methods .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- include other seven-membered heterocycles such as:
Benzodiazepines: Known for their use in the treatment of anxiety and insomnia.
Oxazepines: Studied for their potential anticonvulsant and antipsychotic activities.
Thiazepines: Investigated for their antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- apart from these similar compounds is its unique combination of structural features and biological activities. This compound’s specific arrangement of functional groups and ring structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
16667-35-9 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)9-11(13)12-7-5-3-4-6-8-12/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
OWVQKBUPWHGXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)N1CCCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





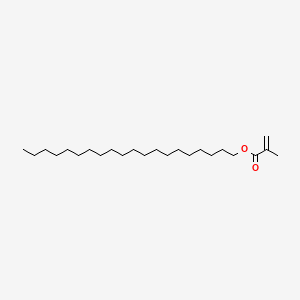
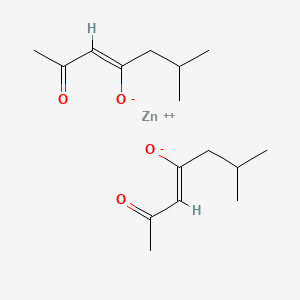
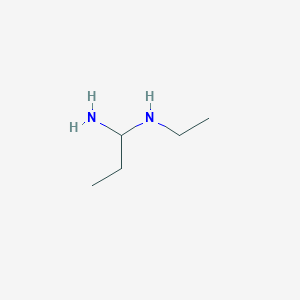
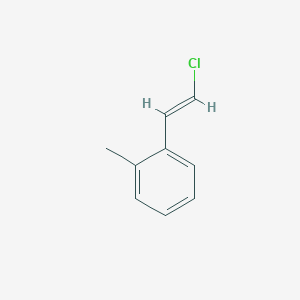
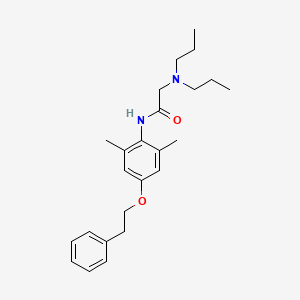

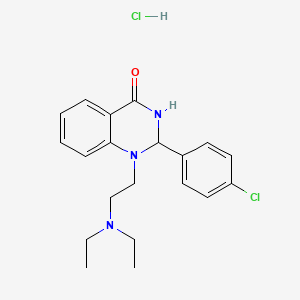
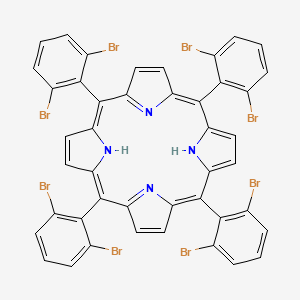

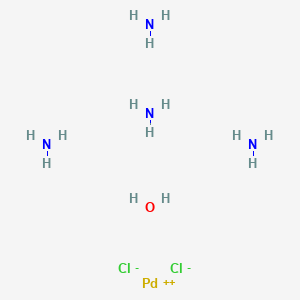
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)
